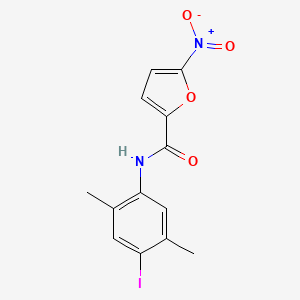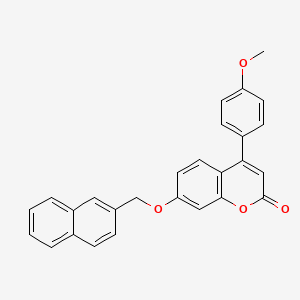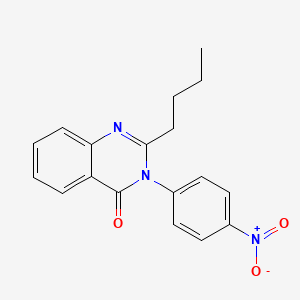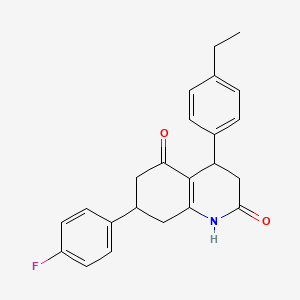![molecular formula C19H21N3O5 B4698866 N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4698866.png)
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Descripción general
Descripción
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide, also known as MNA-715, is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. MNA-715 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has been shown to have various biochemical and physiological effects in cells and tissues. It inhibits the phosphorylation of various proteins that are involved in cell proliferation and survival, and induces the activation of pro-apoptotic proteins such as caspases. N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and induces the expression of pro-apoptotic proteins such as Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a potential therapeutic agent for cancer and other diseases. However, N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide. One direction is to study its potential therapeutic applications in other diseases such as Alzheimer's disease, cardiovascular diseases, and inflammatory disorders. Another direction is to investigate the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide in more detail, including its effects on other signaling pathways and cellular processes. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide could lead to the discovery of new therapeutic agents for cancer and other diseases.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has been used extensively in scientific research to study the role of CK2 in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. N-[4-(4-morpholinylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease, cardiovascular diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-19(14-27-18-4-2-1-3-17(18)22(24)25)20-16-7-5-15(6-8-16)13-21-9-11-26-12-10-21/h1-8H,9-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQHIEQZJSSMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4698806.png)



![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)
![ethyl 2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4698836.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4698843.png)

![2-[methyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B4698873.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-naphthamide](/img/structure/B4698878.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4698880.png)
![2-chloro-4-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4698883.png)
![4-[4-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4698887.png)